3-(2-Chloro-1H-imidazol-1-yl)butanoic acid
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Overview
Description
3-(2-Chloro-1H-imidazol-1-yl)butanoic acid is a compound that features a chloro-substituted imidazole ring attached to a butanoic acid chain Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloro group in the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
3-(2-Chloro-1H-imidazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted imidazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)butanoic acid: Lacks the chloro group, which may result in different chemical and biological properties.
2-Chloro-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but with a propanoic acid chain instead of butanoic acid.
3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid: Contains an ethyl group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
The presence of the chloro group in 3-(2-Chloro-1H-imidazol-1-yl)butanoic acid distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity, biological activity, and potential applications. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H9ClN2O2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-(2-chloroimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(4-6(11)12)10-3-2-9-7(10)8/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
IJCLTIAAMQSKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1Cl |
Origin of Product |
United States |
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